molecular formula C9H9ClO2 B8029614 3-Chlorobenzyl acetate

3-Chlorobenzyl acetate

Cat. No.: B8029614
M. Wt: 184.62 g/mol
InChI Key: XLMVMSDHBQJNTL-UHFFFAOYSA-N
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Description

3-Chlorobenzyl acetate is an organic compound with the molecular formula C9H9ClO2. It is an ester formed from 3-chlorobenzyl alcohol and acetic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry. It is a colorless to pale yellow liquid with a sweet, floral odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzyl acetate can be synthesized through the esterification of 3-chlorobenzyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3-chlorobenzyl alcohol with acetic acid in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The purity of the final product is typically enhanced through fractional distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-chlorobenzyl alcohol and acetic acid.

    Reduction: The ester can be reduced to 3-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzyl acetates.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 3-Chlorobenzyl alcohol and acetic acid.

    Reduction: 3-Chlorobenzyl alcohol.

    Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Chlorobenzyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the fragrance and flavor industries.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.

    Industry: It is used as a fragrance ingredient in perfumes, soaps, and other personal care products.

Mechanism of Action

The mechanism of action of 3-chlorobenzyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its sweet, floral odor. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Benzyl acetate: Similar ester structure but without the chlorine atom on the benzene ring.

    2-Chlorobenzyl acetate: Similar structure but with the chlorine atom in a different position on the benzene ring.

    4-Chlorobenzyl acetate: Similar structure but with the chlorine atom in a different position on the benzene ring.

Uniqueness: 3-Chlorobenzyl acetate is unique due to the position of the chlorine atom on the benzene ring, which can influence its chemical reactivity and fragrance profile. The presence of the chlorine atom can also affect the compound’s biological activity and its interactions with other molecules.

Properties

IUPAC Name

(3-chlorophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMVMSDHBQJNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a solution of 84.4 g. (0.592 mole) of 3-chlorobenzyl alcohol in 40 cm3. of benzene 61.5 g. (0.6 mole) of acetic acid anhydride are dropped during 15 minutes while boiling. The reaction mixture is refluxed with 100 cm3. of benzene and washed with 100 cm3. of water thoroughly. The organic phase is separated and evaporated. 105.2 g. of 3-chlorobenzyl acetate are obtained which is suitable to ether-formation. nD20 : 1.5226, yield 96%.
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Synthesis routes and methods II

Procedure details

71 g. of 3-chlorobenzyl alcohol, 60 cm3. of acetic acid and 1 g of p-toluene sulfonic acid are refluxed for 5 hours then the excess of acetic acid distilled off in vacuo. The residue is dissolved in 100 cm3. of 1,2-dichloro ethane and the solution washed with 10% sodium hydrogen carbonate solutin then with water and evaporated. The residue is distilled in vacuo. 85.5 g. of 3-chlorobenzyl acetate are obtained. Boiling point 105°-110° C./933.4 Pa, nD25 : 1.5185, yield 93%.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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